molecular formula C9H7ClF3NO B1585669 N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 247170-19-0

N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Cat. No. B1585669
CAS RN: 247170-19-0
M. Wt: 237.6 g/mol
InChI Key: QRMZQPODCUCPQD-UHFFFAOYSA-N
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Description

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7ClF3NO . It is a part of the class of organic compounds known as trifluoromethylbenzenes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight of this compound is 237.61 .


Physical And Chemical Properties Analysis

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a solid compound . Its density is predicted to be 1.516±0.06 g/cm3 . The compound is soluble with a solubility of 0.358 mg/ml .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can greatly influence the biological activity of pharmaceuticals .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H319 .

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZQPODCUCPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371517
Record name N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

CAS RN

247170-19-0
Record name N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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